molecular formula C11H11N5O8 B11973414 2-(1H-Imidazol-4-YL)-ethanol, picrate CAS No. 3945-02-6

2-(1H-Imidazol-4-YL)-ethanol, picrate

Cat. No.: B11973414
CAS No.: 3945-02-6
M. Wt: 341.23 g/mol
InChI Key: IXHDDZPMFDHMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-4-YL)-ethanol, picrate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine The picrate part of the compound is derived from picric acid, a well-known explosive and antiseptic agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-4-YL)-ethanol typically involves the reaction of imidazole with ethylene oxide under basic conditions. The reaction can be represented as follows: [ \text{Imidazole} + \text{Ethylene Oxide} \rightarrow 2-(1H-Imidazol-4-YL)-ethanol ]

For the picrate derivative, 2-(1H-Imidazol-4-YL)-ethanol is reacted with picric acid in an appropriate solvent, such as ethanol or methanol, to form the picrate salt: [ 2-(1H-Imidazol-4-YL)-ethanol + \text{Picric Acid} \rightarrow 2-(1H-Imidazol-4-YL)-ethanol, picrate ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-4-YL)-ethanol, picrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: 2-(1H-Imidazol-4-YL)-acetaldehyde or 2-(1H-Imidazol-4-YL)-acetic acid.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-4-YL)-ethanol, picrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-YL)-ethanol, picrate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Histamine: A biogenic amine derived from histidine.

    Imidazole: The parent compound of the imidazole family.

Uniqueness

2-(1H-Imidazol-4-YL)-ethanol, picrate is unique due to the presence of both an imidazole ring and a picrate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3945-02-6

Molecular Formula

C11H11N5O8

Molecular Weight

341.23 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)ethanol;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H8N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-2-1-5-3-6-4-7-5/h1-2,10H;3-4,8H,1-2H2,(H,6,7)

InChI Key

IXHDDZPMFDHMJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(NC=N1)CCO

Origin of Product

United States

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